![molecular formula C13H11N3OS2 B2476038 2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-thiazolidin-4-one CAS No. 878683-51-3](/img/structure/B2476038.png)
2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-thiazolidin-4-one
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Description
2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-thiazolidin-4-one, also known as Mitiglinide, is a thiazolidine derivative that has been the subject of extensive scientific research due to its potential use in the treatment of type 2 diabetes. This compound has been found to have a unique mechanism of action that allows it to stimulate insulin secretion from pancreatic beta cells, making it a promising drug candidate for the treatment of diabetes.
Scientific Research Applications
Antifibrotic and Anticancer Activity
Compounds like 2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-thiazolidin-4-one have been studied for their antifibrotic and anticancer activities. A study highlights the synthesis of amino(imino)thiazolidinone derivatives, including similar compounds, which showed significant antifibrotic activity and were comparable to Pirfenidone, a known antifibrotic agent, without scavenging superoxide radicals. However, these compounds did not exhibit anticancer effects (Kaminskyy et al., 2016).
Synthesis and Reactivity
The reactivity of compounds like this compound in the synthesis of new heterocycles has been explored. One study demonstrated the synthesis of new thiazole-based heterocycles, providing a foundation for further exploration in various applications (Sayed et al., 2016).
Antimicrobial Activity
These derivatives have shown potential in antimicrobial applications. For instance, a study synthesized thiazolidin-4-one derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine, demonstrating significant antibacterial activity against Escherichia coli and Staphylococcus aureus (Hussein & Azeez, 2013).
Antifungal Activity
In addition to their antibacterial properties, these compounds have also shown antifungal effects. A study on 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their derivatives found certain compounds to have higher fungicidal effects against agricultural fungi, indicating their potential in agricultural applications (Liu et al., 2000).
Anti-HIV Activity
Some derivatives have been studied for their potential anti-HIV activity. A research on pyrazolo[3.4,d]thiazole hybrids synthesized from similar compounds found that these may have potent RT inhibition activity, suggesting a potential application in HIV treatment (Kasralikar et al., 2019).
properties
IUPAC Name |
2-imino-3-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-8-7-18-13(15-8)16-11(17)10(19-12(16)14)9-5-3-2-4-6-9/h2-7,10,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHYXNNYDPWSAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2C(=O)C(SC2=N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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